molecular formula C5H7BrN2O2S B13690275 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole

5-Bromo-1-methyl-2-(methylsulfonyl)imidazole

Cat. No.: B13690275
M. Wt: 239.09 g/mol
InChI Key: QBKSVLNSZIXCFS-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-2-(methylsulfonyl)imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, methyl, and methylsulfonyl groups in this compound makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with bromine and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-2-(methylsulfonyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-methyl-2-(methylsulfonyl)imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-2-(methylsulfonyl)imidazole involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-methyl-1H-imidazole
  • 1-Methyl-2-(methylsulfonyl)imidazole
  • 5-Bromo-2-(methylsulfonyl)imidazole

Uniqueness

5-Bromo-1-methyl-2-(methylsulfonyl)imidazole is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .

Properties

Molecular Formula

C5H7BrN2O2S

Molecular Weight

239.09 g/mol

IUPAC Name

5-bromo-1-methyl-2-methylsulfonylimidazole

InChI

InChI=1S/C5H7BrN2O2S/c1-8-4(6)3-7-5(8)11(2,9)10/h3H,1-2H3

InChI Key

QBKSVLNSZIXCFS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)C)Br

Origin of Product

United States

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